(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and a 2-methoxyethyl group at position 2. The (E)-configuration of the imine linkage and the 3-methylisoxazole-5-carboxamide substituent contribute to its structural uniqueness.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-10-8-13(24-18-10)15(20)17-16-19(6-7-23-2)12-5-4-11(26(3,21)22)9-14(12)25-16/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEKYQCRJQVGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic amides. Its structure incorporates multiple functional groups that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's IUPAC name suggests a sophisticated arrangement of atoms, featuring:
- A benzo[d]thiazole moiety
- An isoxazole ring
- A carboxamide group
This structural complexity is indicative of potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar thiazole structures exhibit significant antioxidant properties. For instance, thiazole derivatives are known to inhibit oxidative stress by modulating enzyme activities involved in reactive oxygen species (ROS) production. In studies evaluating thiazolyl-catechol compounds, antioxidant activities were measured using various assays, such as:
- DPPH radical scavenging
- Ferric reducing antioxidant power (FRAP)
- Ferrous ion chelation
These assays demonstrated that certain derivatives had EC50 values significantly lower than standard antioxidants like ascorbic acid .
Cytotoxicity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. For example, compounds with similar structural features showed promising results against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 0.37 µM to 7.91 µM, indicating potent anticancer activity .
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of key enzymes involved in cancer proliferation.
- Induction of apoptosis in malignant cells through the activation of caspase pathways.
- Modulation of inflammatory mediators , which may contribute to its anticancer effects.
Studies have shown that compounds with thiazole and isoxazole rings can interact with specific protein targets, leading to altered signaling pathways that inhibit tumor growth .
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study synthesized a series of thiazole-based compounds and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring enhanced anticancer activity, suggesting a structure-activity relationship that could be leveraged in drug design .
- Antioxidant Properties : Another investigation focused on the antioxidant potential of thiazole derivatives compared to traditional antioxidants. The study utilized various in vitro assays to demonstrate that certain derivatives exhibited superior antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include sulfonamide- and isoxazole-containing heterocycles. Key comparisons are summarized below:
Key Observations :
- Substituent Effects : The methylsulfonyl group at position 6 is a strong electron-withdrawing group, contrasting with the methoxy group in 11a or nitro groups in 17i. This may enhance electrophilicity and stability .
- Synthesis Complexity : The target compound’s synthesis likely involves multi-step functionalization (e.g., sulfonylation, imine formation), similar to methods in and but with distinct reagents .
Spectroscopic and Analytical Data
Comparative spectroscopic data for selected compounds:
Insights :
- The target compound’s IR would show carboxamide and sulfonyl stretches (~1670 and ~1300 cm⁻¹, respectively), distinct from acetyl or benzamide peaks in 8a .
- $ ^1 \text{H-NMR} $ would resolve the 2-methoxyethyl group (δ 3.50–4.00) and methylsulfonyl singlet (δ 3.25), differing from aromatic signals in 8a or 6 .
Reaction Conditions and Yields
Q & A
Basic Research Questions
Q. What are the common synthetic routes and critical reaction conditions for synthesizing (E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?
- Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol derivatives with methylsulfonyl-containing precursors under acidic conditions .
- Step 2 : Introduction of the 2-methoxyethyl group via alkylation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid side reactions .
- Step 3 : Coupling with 3-methylisoxazole-5-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Critical Conditions : Oxygen-free environments for sulfonyl group stability, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the molecular structure of this compound validated post-synthesis?
- Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration via coupling constants in NOESY) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z 462.12) .
- X-ray Crystallography (if crystals are obtainable): Definitive confirmation of planar benzo[d]thiazole and isoxazole alignment .
Q. What preliminary biological assays are recommended for this compound?
- Answer : Initial screening should include:
- Enzyme Inhibition Assays : Target kinases (e.g., MAPK, PI3K) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity Profiling : IC determination in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Answer : Systematic approaches include:
- Dose-Response Replication : Ensure consistency across ≥3 independent experiments.
- Impurity Analysis : Quantify byproducts via HPLC-MS; impurities >0.1% can skew results .
- Target Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
- Structural Analog Comparison : Test derivatives (e.g., replacing methoxyethyl with allyl groups) to isolate structure-activity relationships (SAR) .
Q. What methodologies optimize the synthetic yield of the benzo[d]thiazole intermediate?
- Answer : Optimization strategies:
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst load (e.g., Pd(OAc)) to identify optimal conditions .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times for cyclization steps .
- Catalyst Screening : Test alternatives like PdCl(PPh) for Suzuki-Miyaura coupling efficiency .
Q. How can computational modeling predict interactions with biological targets?
- Answer : Use:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases (e.g., PDB: 3WZE). Key interactions: hydrogen bonds with methoxyethyl oxygen and hydrophobic contacts with methylsulfonyl .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Corrogate substituent electronegativity (e.g., Hammett constants) with IC data .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS/MS .
- Potentiometric Titrations : Determine pKa using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., DMF) to predict ionization states .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (T >200°C indicates thermal stability) .
Notes
- Advanced questions emphasize mechanistic and methodological rigor, aligning with .
- Contradictions in bioactivity (e.g., vs. 18) are resolved via impurity profiling and analog testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
